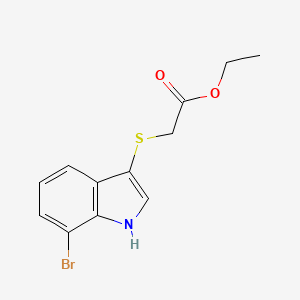
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-bromoindole and ethyl bromoacetate.
Formation of Thioester: Ethyl bromoacetate is reacted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate.
Substitution Reaction: The thiosulfate intermediate is then reacted with 7-bromoindole under basic conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thioacetate group can be oxidized to sulfoxides or sulfones, and reduced to thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols.
Hydrolysis: Products include carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, while the thioacetate group can undergo metabolic transformations. These interactions can lead to the modulation of biological activities, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
2-(7-Bromo-1H-indol-3-yl)ethanamine: Similar structure with an ethanamine group instead of thioacetate.
7-Bromo-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of thioacetate.
7-Bromo-1H-indole-3-methanol: Features a methanol group instead of thioacetate.
Uniqueness
Ethyl 2-((7-bromo-1H-indol-3-yl)thio)acetate is unique due to the presence of both the bromo-substituted indole ring and the thioacetate group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H12BrNO2S |
|---|---|
Peso molecular |
314.20 g/mol |
Nombre IUPAC |
ethyl 2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H12BrNO2S/c1-2-16-11(15)7-17-10-6-14-12-8(10)4-3-5-9(12)13/h3-6,14H,2,7H2,1H3 |
Clave InChI |
BESXVCXECLHZKO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC1=CNC2=C1C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


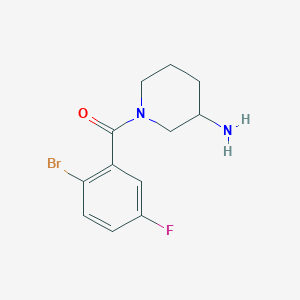
![(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B14913905.png)
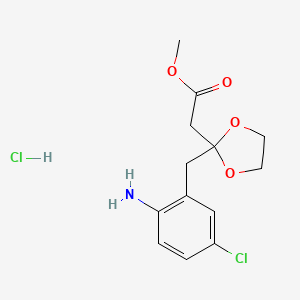
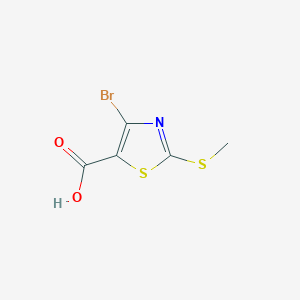

![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)

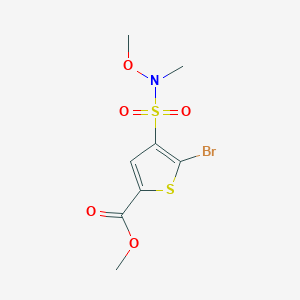
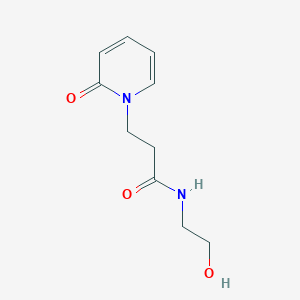

![Methyl 2'-(diphenylphosphanyl)-2-(triethylsilyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14913971.png)



